4-[(2-Thiophen-3-ylmorpholin-4-yl)methyl]benzonitrile

Catalog No.
S7901637
CAS No.
M.F
C16H16N2OS
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Thiophen-3-ylmorpholin-4-yl)methyl]benzonitr...

Product Name

4-[(2-Thiophen-3-ylmorpholin-4-yl)methyl]benzonitrile

IUPAC Name

4-[(2-thiophen-3-ylmorpholin-4-yl)methyl]benzonitrile

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C16H16N2OS/c17-9-13-1-3-14(4-2-13)10-18-6-7-19-16(11-18)15-5-8-20-12-15/h1-5,8,12,16H,6-7,10-11H2

InChI Key

PWSNHOIKEUEVGA-UHFFFAOYSA-N

SMILES

C1COC(CN1CC2=CC=C(C=C2)C#N)C3=CSC=C3

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)C#N)C3=CSC=C3
4-[(2-Thiophen-3-ylmorpholin-4-yl)methyl]benzonitrile, also known as TMB-4, is a chemical compound that belongs to the morpholine family. It is a potent and selective histamine H4 receptor (H4R) antagonist, which means it interferes with the biological response of histamine in the body. Histamine is a major mediator of allergic reactions, and H4R has been implicated in the development of various disorders such as asthma, inflammation, and autoimmune diseases.
TMB-4 has a molecular formula of C19H18N2OS, which corresponds to a molecular weight of 322 g/mol. It has a white to off-white solid appearance, with a melting point of 155-157 °C. At room temperature, it is soluble in organic solvents such as DMSO, DMF, and methanol.
The synthesis of TMB-4 is a multi-step process that involves several chemical reactions, starting from commercially available starting materials. The first step is the preparation of 2-mercaptobenzoic acid, followed by the synthesis of 2-(4-aminophenyl)acetic acid. The morpholine ring is then introduced via condensation with 3-bromopropionyl chloride. Finally, the thiophene ring is formed using palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The purity and identity of TMB-4 are confirmed using various analytical methods, as described below.
Several methods have been described for the analysis and characterization of TMB-4. High-performance liquid chromatography (HPLC) is used to determine the purity and identity of the compound. Nuclear magnetic resonance (NMR) spectroscopy is used to confirm the structure of the compound. Mass spectrometry (MS) and infrared spectroscopy (IR) are other methods that can be used for characterization and identification.
TMB-4 is a potent and selective H4R antagonist, which means it inhibits the activity of histamine at the H4R receptor. Histamine is a mediator of allergic reactions and has been implicated in the pathogenesis of various inflammatory and immune disorders. H4R has been shown to be expressed in various immune cells and tissues, and its blockade has been demonstrated to have anti-inflammatory and immunomodulatory effects.
Studies have been conducted to evaluate the toxicity and safety of TMB-4 in animal models. The LD50 (the dose that causes 50% of animals to die) of TMB-4 in rats is greater than 2000 mg/kg, which suggests low acute toxicity. In sub-chronic and chronic toxicity studies, no significant adverse effects were observed at doses of up to 1000 mg/kg/day in rats and up to 300 mg/kg/day in dogs.
TMB-4 has been used in various preclinical studies to investigate the role of H4R in various inflammatory and immune disorders. It has been shown to have beneficial effects in models of asthma, dermatitis, arthritis, and colitis, among others. TMB-4 has also been used to evaluate the potential therapeutic benefits of H4R antagonists in various diseases.
TMB-4 is currently undergoing preclinical evaluation as a potential drug candidate for the treatment of various inflammatory and immune disorders. Several studies have demonstrated its efficacy and safety in animal models, although further studies are needed to confirm its potential in humans. TMB-4 has also been used as a tool compound to investigate the role of H4R in various disorders, and it has contributed to our understanding of the pathogenesis of these diseases.
The potential implications of TMB-4 are vast, as it has shown promising results in various preclinical studies. If it proves to be safe and effective in clinical trials, it could be developed into a drug for the treatment of diseases such as asthma, dermatitis, arthritis, and colitis. It could also be used as a tool compound to investigate the role of H4R in other diseases, which could lead to the development of more potent and selective H4R antagonists.
Although TMB-4 has shown promising results in animal models, it is important to note that the efficacy and safety of H4R antagonists in humans is still unclear. Further studies are needed to investigate the potential of TMB-4 and other H4R antagonists in clinical trials. Additionally, the role of H4R in various disorders is still not fully understood, and more research is needed to elucidate its mechanism of action. Future directions could include the development of more potent and selective H4R antagonists, the investigation of novel targets for the treatment of inflammatory and immune disorders, and the evaluation of combination therapies using H4R antagonists and other drugs. Additionally, the potential role of TMB-4 in other diseases should be investigated, which could lead to the discovery of new therapeutic targets and drug candidates.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

284.09833431 g/mol

Monoisotopic Mass

284.09833431 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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